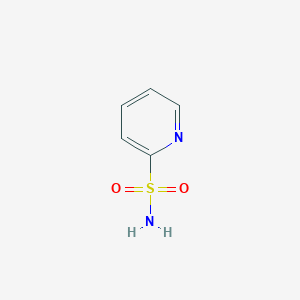
Sodium ditridecyl sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ditridecyl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with tridecyl alcohol. This compound is known for its mildness and effectiveness in reducing surface tension, making it a popular choice in personal care products, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium ditridecyl sulfosuccinate is synthesized through the esterification of maleic anhydride with tridecyl alcohol, followed by sulfonation. The reaction typically involves:
Esterification: Maleic anhydride reacts with tridecyl alcohol in the presence of a catalyst to form the intermediate ester.
Sulfonation: The intermediate ester is then sulfonated using a sulfonating agent such as sodium bisulfite to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.
Drying: The final product is dried to obtain a stable, powdered form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium ditridecyl sulfosuccinate primarily undergoes:
Hydrolysis: In the presence of water, it can hydrolyze to form sulfosuccinic acid and tridecyl alcohol.
Oxidation: It can be oxidized under specific conditions to produce sulfonic acids.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at elevated temperatures.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or alcohols under basic or acidic conditions
Major Products:
Hydrolysis: Sulfosuccinic acid and tridecyl alcohol.
Oxidation: Various sulfonic acids.
Substitution: Derivatives with different functional groups replacing the sulfonate
Aplicaciones Científicas De Investigación
Sodium ditridecyl sulfosuccinate has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in oil spill remediation, textile processing, and as a wetting agent in coatings and paints .
Mecanismo De Acción
The primary mechanism of action of sodium ditridecyl sulfosuccinate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic tridecyl chains with hydrophilic sulfonate groups at interfaces, thereby stabilizing emulsions and dispersions. It targets lipid membranes and interfaces, disrupting their structure and enhancing solubility and dispersion of hydrophobic substances .
Comparación Con Compuestos Similares
Diethylhexyl sodium sulfosuccinate: Known for its use as a stool softener and in industrial applications.
Diamyl sodium sulfosuccinate: Used in similar applications but with different chain lengths affecting its properties.
Dicapryl sodium sulfosuccinate: Another variant with different alkyl chain lengths
Uniqueness: Sodium ditridecyl sulfosuccinate stands out due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring mildness and strong surface activity .
Propiedades
Número CAS |
2673-22-5 |
|---|---|
Fórmula molecular |
C30H58O7S.Na C30H58NaO7S |
Peso molecular |
585.8 g/mol |
Nombre IUPAC |
1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35); |
Clave InChI |
QQYSPMBMXXCTGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na] |
| 2673-22-5 | |
Descripción física |
Clear colorless liquid; [MP Biomedical MSDS] |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)








![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)


